tert-butyl (2S,4S)-4-amino-2-methylpyrrolidine-1-carboxylate
Overview
Description
tert-Butyl (2S,4S)-4-amino-2-methylpyrrolidine-1-carboxylate is a chiral compound that belongs to the class of pyrrolidines. It is often used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. The presence of the tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in various chemical reactions.
Scientific Research Applications
tert-Butyl (2S,4S)-4-amino-2-methylpyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular diseases.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S,4S)-4-amino-2-methylpyrrolidine-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the appropriate chiral precursor, such as (2S,4S)-4-amino-2-methylpyrrolidine.
Protection of the Amino Group: The amino group is protected using a tert-butyl carbamate (Boc) group to prevent unwanted side reactions.
Formation of the Carboxylate: The protected amine is then reacted with a suitable carboxylating agent, such as di-tert-butyl dicarbonate (Boc2O), under basic conditions to form the tert-butyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-Butyl (2S,4S)-4-amino-2-methylpyrrolidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or peracids.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the amino group, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), peracids.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of secondary amines.
Mechanism of Action
The mechanism of action of tert-butyl (2S,4S)-4-amino-2-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The steric hindrance provided by the tert-butyl group can influence the binding affinity and selectivity of the compound towards its targets. This can lead to the modulation of various biochemical pathways, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2S,4S)-2-(aminomethyl)-4-fluoro-1-pyrrolidinecarboxylate
- tert-Butyl (2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-ylcarbamate
Uniqueness
tert-Butyl (2S,4S)-4-amino-2-methylpyrrolidine-1-carboxylate is unique due to its specific chiral configuration and the presence of the tert-butyl group, which provides steric hindrance. This can influence its reactivity and selectivity in chemical reactions, making it a valuable building block in organic synthesis .
Properties
IUPAC Name |
tert-butyl (2S,4S)-4-amino-2-methylpyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-7-5-8(11)6-12(7)9(13)14-10(2,3)4/h7-8H,5-6,11H2,1-4H3/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMVVTNPIKHJHP-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1C(=O)OC(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H](CN1C(=O)OC(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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